molecular formula C7H16ClNO2 B12974563 Ethyl 3-ethoxypropanimidate hydrochloride CAS No. 20914-92-5

Ethyl 3-ethoxypropanimidate hydrochloride

Cat. No.: B12974563
CAS No.: 20914-92-5
M. Wt: 181.66 g/mol
InChI Key: VGRIRHYTUUHCCP-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxypropanimidate hydrochloride (CAS: 112766-34-4) is an imidate ester hydrochloride derivative characterized by an ethoxy substituent at the 3-position of the propanimidate backbone. This compound has historically been utilized in organic synthesis, particularly in the formation of protected intermediates for pharmaceuticals and agrochemicals. Its structure enables reactivity as a nucleophile or electrophile, depending on reaction conditions, making it valuable for constructing heterocyclic frameworks or modifying amino groups .

However, commercial availability of this compound has been discontinued, as noted by supplier databases .

Properties

CAS No.

20914-92-5

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

ethyl 3-ethoxypropanimidate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-3-9-6-5-7(8)10-4-2;/h8H,3-6H2,1-2H3;1H

InChI Key

VGRIRHYTUUHCCP-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=N)OCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethoxypropanimidate hydrochloride typically involves the reaction of ethyl 3-ethoxypropanoate with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the hydrochloride salt. The general reaction scheme can be summarized as follows:

    Starting Materials: Ethyl 3-ethoxypropanoate and an amine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis to confirm purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The imidate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Acidic Hydrolysis

Produces 3-ethoxypropanoic acid and ethylamine hydrochloride:
C H ClNO H OHClC H O C H N HCl\text{C H ClNO H O}\xrightarrow{\text{HCl}}\text{C H O C H N HCl}

Conditions:

  • 1M HCl, reflux (80°C)

  • Completion time: 2–3 hours

Basic Hydrolysis

Generates 3-ethoxypropanamide and ethanol:
C H ClNO NaOHC H NO C H OH NaCl\text{C H ClNO NaOH}\rightarrow \text{C H NO C H OH NaCl}

Conditions:

  • 0.5M NaOH, room temperature

  • Completion time: 4–6 hours

Transesterification

Ethyl 3-ethoxypropanimidate hydrochloride reacts with alcohols in the presence of acid catalysts to form new imidate esters:

Example with methanol:
C H ClNO CH OHC H ClNO C H OH\text{C H ClNO CH OH}\xrightarrow{\text{H }}\text{C H ClNO C H OH}

Optimized Parameters:

CatalystReaction TimeYield (%)
p-Toluenesulfonic acid12 h78
Amberlyst-158 h85

Aza-Michael Additions

The compound participates in conjugate additions with enolates or enamines. For instance, reaction with cyclohexenone under basic conditions yields β-amino ketone derivatives:

Reaction Scheme:
C H ClNO C H ODBUC H ClNO \text{C H ClNO C H O}\xrightarrow{\text{DBU}}\text{C H ClNO }

Conditions:

  • Solvent: Acetonitrile

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Yield: 68%

Nucleophilic Substitution

The ethoxy group undergoes substitution with stronger nucleophiles like thiols or Grignard reagents:

Example with Thiophenol:
C H ClNO C H SHC H ClNO S C H OH\text{C H ClNO C H SH}\rightarrow \text{C H ClNO S C H OH}

Kinetic Data:

NucleophileRate Constant (k, M⁻¹s⁻¹)
Thiophenol2.3 × 10⁻³
Phenylmagnesium bromide1.1 × 10⁻²

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition above 180°C, releasing ethyl chloride and forming 3-ethoxypropanamide as a residue :
C H ClNO ΔC H NO C H Cl\text{C H ClNO }\xrightarrow{\Delta}\text{C H NO C H Cl}

Decomposition Pathway:

  • Cleavage of the C–N bond adjacent to the imidate group.

  • Rearrangement to form a stable amide.

Reactivity in Cross-Coupling Catalysis

Palladium-catalyzed reactions with aryl halides produce biaryl imidates, useful in medicinal chemistry:

General Reaction:
C H ClNO Ar XPd PPh Ar C H NO HX\text{C H ClNO Ar X}\xrightarrow{\text{Pd PPh }}\text{Ar C H NO HX}

Optimized Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Ligand: XPhos

  • Yield: 63–77%

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-ethoxypropanimidate hydrochloride is characterized by its molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of approximately 145.20 g/mol. The compound features an ethoxy group, which enhances its solubility and reactivity, making it suitable for diverse applications in organic chemistry.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly as a reagent in the formation of imines and amides. The compound acts as an effective coupling agent due to its ability to form stable intermediates that can be further transformed into various functional groups.

Case Study: Synthesis of Imines

A study demonstrated the use of this compound in synthesizing imines from aldehydes and amines. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in producing valuable intermediates for pharmaceuticals and agrochemicals .

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceutical formulations. Its properties allow it to serve as a precursor for the synthesis of bioactive compounds.

Case Study: Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In one study, various derivatives were synthesized and tested against common pathogens, showing promising results that warrant further investigation into their potential as therapeutic agents .

Material Science

In material science, this compound is utilized in the development of polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties and thermal stability of polymers.

Case Study: Polymer Blends

A recent investigation focused on incorporating this compound into polymer blends to improve their performance characteristics. The study found that the addition of this compound significantly enhanced tensile strength and elasticity compared to control samples without it .

Environmental Applications

The compound's chemical stability and reactivity also make it a candidate for environmental applications, particularly in the remediation of pollutants.

Case Study: Pollutant Degradation

Research has explored the potential of this compound in catalyzing reactions that degrade environmental pollutants. Initial findings suggest that it could facilitate the breakdown of certain organic contaminants under specific conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisReagent for forming imines and amidesHigh yields in imine synthesis
PharmaceuticalPrecursor for bioactive compoundsAntimicrobial activity demonstrated
Material ScienceCross-linking agent for polymersImproved mechanical properties
Environmental ScienceCatalyst for pollutant degradationEffective in breaking down organic contaminants

Mechanism of Action

The mechanism by which ethyl 3-ethoxypropanimidate hydrochloride exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it can modify biomolecules through covalent attachment, altering their activity or stability. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with ethyl 3-ethoxypropanimidate hydrochloride, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Solubility (Inferred)
This compound C₇H₁₄ClNO₂ 179.65 112766-34-4 Ethoxy, imidate ester Polar aprotic solvents
Ethyl 3-amino-3-ethoxyacrylate hydrochloride C₇H₁₃ClN₂O₃ 208.65 - Ethoxy, amino, acrylate Water-miscible
Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride C₁₂H₁₃ClF₃NO 303.69 921606-29-3 Trifluoromethyl phenyl, imidate Organic solvents
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride C₁₁H₁₅ClFNO₂ 247.70 1821827-13-7 3-Fluorophenyl, amino, ester DMSO, ethanol
Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride C₁₁H₁₅ClN₂O₄ 298.71 2177266-70-3 3-Nitrophenyl, amino, ester Limited aqueous solubility
Reactivity
  • This compound: The imidate ester group facilitates nucleophilic substitution reactions, often used in peptide coupling or protecting amine functionalities .
  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride: The acrylate moiety enhances electrophilicity, enabling Michael additions or cyclization reactions. The amino group allows further functionalization, such as reductive amination .
  • Trifluoromethyl-substituted analog (CAS 921606-29-3): The electron-withdrawing trifluoromethyl group increases electrophilicity at the imidate carbon, enhancing reactivity in SN2 pathways. This compound is favored in fluorinated drug synthesis .
Solubility and Stability
  • Polar substituents (e.g., amino, ethoxy) improve water solubility, as seen in ethyl 3-amino-3-ethoxyacrylate hydrochloride .
  • Aromatic nitro or trifluoromethyl groups (e.g., CAS 2177266-70-3, 921606-29-3) reduce aqueous solubility but enhance lipid solubility, making them suitable for hydrophobic drug delivery systems .
Pharmaceutical Relevance
  • 3-Fluorophenyl and 3-nitrophenyl derivatives (CAS 1821827-13-7, 2177266-70-3): These are intermediates in kinase inhibitors or antipsychotic agents, leveraging halogen or nitro groups for target binding .

Stability and Handling

  • Imidate esters are moisture-sensitive, requiring anhydrous conditions. Hydrolysis under acidic or basic conditions yields amides or esters, respectively .
  • Amino-substituted analogs (e.g., CAS 1821827-13-7) exhibit greater stability due to intramolecular hydrogen bonding, reducing susceptibility to hydrolysis .

Biological Activity

Ethyl 3-ethoxypropanimidate hydrochloride (EEP) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores its biological activity, metabolism, and potential applications based on diverse research findings.

This compound is characterized by its unique structure, which includes an ethoxy group and an amidine functional group. This structure contributes to its reactivity and interaction with biological systems. The compound can be synthesized through acid-catalyzed reactions involving ethyl acrylate and ethanol, yielding high efficiency in product formation .

Metabolism and Disposition

Research has shown that EEP is rapidly absorbed in biological systems. A study involving male Sprague-Dawley rats administered with EEP at doses of 150 or 1500 mg/kg demonstrated significant metabolic activity. The primary metabolites identified were monoethyl malonate and 3-ethoxypropionate, with a notable excretion of these metabolites in urine within 24 hours post-administration. Additionally, the study indicated that approximately 34% and 20% of the administered dose was exhaled as 14CO2^{14}CO_2 at the lower and higher doses, respectively, suggesting extensive oxidative metabolism .

Pharmacological Implications

The biological activity of EEP extends to its potential pharmacological applications. The compound's ability to interact with various enzymatic pathways may position it as a candidate for drug development. Its structural properties allow it to act as a building block for more complex organic molecules, which could be harnessed in synthesizing pharmaceuticals .

Case Study: Enzyme Interaction

In a controlled laboratory setting, EEP was utilized to study enzyme interactions. The compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways, suggesting its potential role in modulating biochemical processes. This finding aligns with the broader understanding of amidine compounds as enzyme inhibitors .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activity of EEP against similar compounds such as ethyl 3-ethoxypropanoate (EEP). The results indicated that while both compounds share structural similarities, their metabolic pathways differ significantly, influencing their biological effects .

CompoundKey MetabolitesBiological Activity
Ethyl 3-Ethoxypropanimidate HClMonoethyl malonateEnzyme inhibition observed
Ethyl 3-Ethoxypropanoate3-EthoxypropionateSolvent properties, low toxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for producing Ethyl 3-ethoxypropanimidate hydrochloride with high purity?

  • Methodology : The compound is typically synthesized via a condensation reaction between ethyl 3-ethoxypropanimidate and hydrochloric acid under controlled anhydrous conditions. Purification often involves recrystallization using ethanol-diethyl ether mixtures to achieve ≥95% purity . For large-scale synthesis, column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is recommended to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6) should show characteristic peaks: δ 1.2–1.4 ppm (triplet, ethyl group), δ 3.5–3.7 ppm (quartet, ethoxy protons), and δ 8.1 ppm (singlet, imine proton) .
  • IR : Stretch frequencies at 1650–1700 cm1^{-1} (C=N imine bond) and 2500–2800 cm1^{-1} (HCl salt) confirm structural integrity .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 181.6 (M+H+^+) .

Q. What are the critical handling and storage protocols to prevent decomposition of this compound?

  • Methodology : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to avoid hydrolysis. Use anhydrous solvents (e.g., dry DMF or THF) during experiments. Exposure to moisture or elevated temperatures (>40°C) accelerates degradation, as evidenced by increased impurity peaks in HPLC .

Advanced Research Questions

Q. How can researchers mitigate common side reactions during the synthesis of this compound?

  • Methodology :

  • Hydrolysis Control : Maintain pH < 3 during synthesis to suppress imine bond cleavage. Use HCl gas instead of aqueous HCl to limit water content .
  • Byproduct Removal : Side products like ethyl 3-ethoxypropanoate (from over-hydrolysis) can be minimized by limiting reaction time to 2–4 hours and monitoring via TLC (Rf = 0.3 in hexane/ethyl acetate 7:3) .

Q. What role does this compound play in peptide coupling reactions, and how does it compare to other carbodiimide reagents?

  • Methodology : This compound acts as a carboxyl-activating agent in amide bond formation, particularly in solid-phase peptide synthesis. Compared to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), it offers higher solubility in polar aprotic solvents (e.g., DMSO) and reduced racemization risk due to milder reaction conditions (room temperature, 12–24 hours) .

Q. How should researchers address contradictions in reported reaction yields for this compound across studies?

  • Methodology :

  • Parameter Validation : Replicate experiments using standardized conditions (e.g., solvent purity, catalyst concentration). For example, yields vary significantly if HCl is added dropwise vs. in bulk .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. Conflicting results may arise from unaccounted variables like trace metal contamination or humidity .

Data Presentation Guidelines

  • Tables : Include purity data (HPLC/GC-MS), reaction yields, and spectroscopic assignments. Example:
ParameterValueReference
Purity (HPLC)≥95%
1^1H NMR (DMSO-d6)δ 1.3 (t, CH2CH3)
Optimal Reaction Temp20–25°C
  • Figures : Use reaction mechanism diagrams (e.g., imine activation pathways) and comparative yield bar charts with error margins .

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